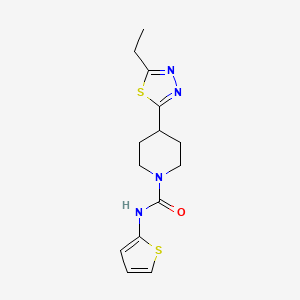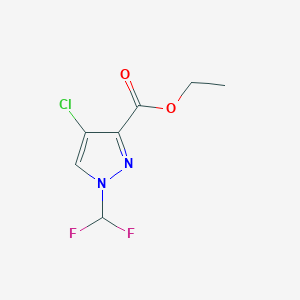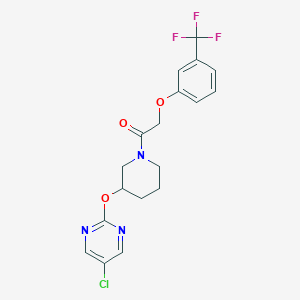![molecular formula C20H24ClN5O2 B2971516 9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-51-8](/img/structure/B2971516.png)
9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptors Affinity
A study analyzed a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, evaluating their affinities for adenosine receptors (ARs). The research established the structure-activity relationships for the obtained purinediones, showing the importance of specific structural features in influencing AR affinity. This insight is crucial for designing AR antagonists with potential therapeutic applications【Szymańska et al., 2016】(https://consensus.app/papers/similarities-differences-affinity-binding-modes-szymańska/c0e05f86421c5cf9844f6173fbbe4d51/?utm_source=chatgpt).
Synthesis and Chemical Properties
Another study focused on the synthesis and evaluation of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, highlighting the methods and chemical properties of these compounds. This research contributes to the broader understanding of purine derivatives' synthesis and potential applications【Šimo et al., 1995】(https://consensus.app/papers/cdfused-purinediones-2substituted-imo/bd288d86c03354ce8daa52545a001c9c/?utm_source=chatgpt).
Pharmacological Evaluation
Further research involved the synthesis and pharmacological evaluation of 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives as receptor ligands. The study identified compounds with high affinity for 5-HT(1A) and alpha(1) receptors, providing a foundation for developing new therapeutics targeting these receptors【Jurczyk et al., 2004】(https://consensus.app/papers/arylpiperazine-5ht1a-receptor-ligands-containing-jurczyk/19aaa3e8c4285dcc86b61df5d868d255/?utm_source=chatgpt).
Multi-Target Drug Development
Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones explored their potential as multitarget drugs for neurodegenerative diseases. This work identified compounds acting as adenosine receptor antagonists and monoamine oxidase inhibitors, highlighting the therapeutic potential of such multitarget compounds【Brunschweiger et al., 2014】(https://consensus.app/papers/8‐benzyltetrahydropyrazino21‐fpurinediones-brunschweiger/4a83d49df6035563a16286cf40744b3f/?utm_source=chatgpt).
Impurity Characterization
A study on the characterization of impurities in 8-chlorotheophylline utilized LC-MS to identify and structurally characterize impurities, underscoring the importance of analytical chemistry in ensuring the purity and quality of chemical compounds【Desai et al., 2011】(https://consensus.app/papers/isolation-characterization-impurities-present-desai/271e3022a7a350ab9631ae1b2925e866/?utm_source=chatgpt).
properties
IUPAC Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-12(2)9-26-18(27)16-17(23(4)20(26)28)22-19-24(10-13(3)11-25(16)19)15-7-5-14(21)6-8-15/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVHOAKIRLBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

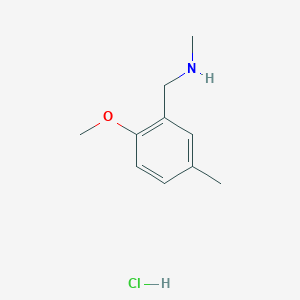
![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)
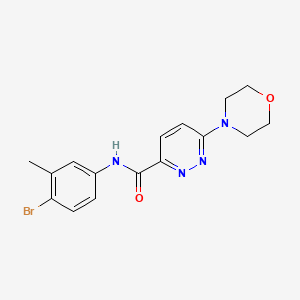
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)
